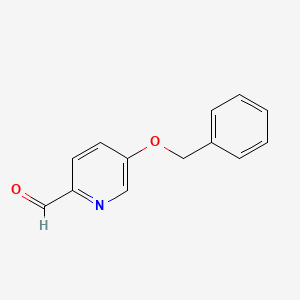

5-(Benzyloxy)pyridine-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenylmethoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-12-6-7-13(8-14-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGGDAAQLLDHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496281 | |

| Record name | 5-(Benzyloxy)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59781-08-7 | |

| Record name | 5-(Phenylmethoxy)-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59781-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Benzyloxy)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(benzyloxy)pyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(Benzyloxy)pyridine-2-carbaldehyde CAS number and chemical properties

The following technical guide details the chemical identity, synthesis, and application of 5-(Benzyloxy)pyridine-2-carbaldehyde .

Physicochemical Profile, Synthesis, and Medicinal Chemistry Applications

Executive Summary & Chemical Identity

5-(Benzyloxy)pyridine-2-carbaldehyde is a versatile heterocyclic building block used extensively in the development of pharmaceutical agents, particularly kinase inhibitors (e.g., DNA-PK inhibitors) and hemoglobin modulators.[] It serves as a critical electrophilic intermediate for introducing the 5-benzyloxy-pyridine motif via reductive amination or condensation reactions.

Important Technical Note on CAS Registry: There is frequently confusion regarding the CAS numbers for this scaffold due to the close relationship between the aldehyde and its carboxylic acid derivative.

-

Target Compound (Aldehyde): 5-(Benzyloxy)pyridine-2-carbaldehyde[][2]

-

CAS Number: 59781-08-7 [][2]

-

-

Related Compound (Acid): 5-(Benzyloxy)pyridine-2-carboxylic acid[3][4]

-

CAS Number: 125366-75-6 (Note: The user-provided CAS likely refers to this oxidized derivative).

-

Physicochemical Datasheet

| Property | Data |

| Chemical Name | 5-(Benzyloxy)pyridine-2-carbaldehyde |

| Common Synonyms | 5-Benzyloxy-2-formylpyridine; 2-Pyridinecarboxaldehyde, 5-(phenylmethoxy)- |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| Melting Point | 98–102 °C (Typical range for pure solid; verify per batch) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen); Aldehydes are prone to oxidation |

Synthetic Pathways & Mechanistic Insight[3]

The synthesis of 5-(benzyloxy)pyridine-2-carbaldehyde generally proceeds via the modification of a 5-hydroxypyridine core. The most robust and scalable route involves the protection of the hydroxyl group followed by the selective oxidation of a C2-methyl or C2-hydroxymethyl substituent.

Primary Route: Oxidation of 5-(Benzyloxy)-2-pyridinemethanol

This route is preferred for medicinal chemistry applications due to milder conditions and higher functional group tolerance compared to direct SeO₂ oxidation of the methyl group.

Mechanism:

-

Benzylation: Nucleophilic substitution by 6-(hydroxymethyl)pyridin-3-ol on benzyl bromide.

-

Chemo-selective Oxidation: Activated manganese dioxide (MnO₂) or Swern conditions selectively oxidize the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid (CAS 125366-75-6).

Figure 1: Step-wise synthesis of 5-(benzyloxy)pyridine-2-carbaldehyde highlighting the divergence point for the acid derivative.

Validated Laboratory Protocol (MnO₂ Oxidation)

-

Reagents: 5-(Benzyloxy)-2-pyridinemethanol (1.0 equiv), Activated MnO₂ (10.0 equiv), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the alcohol precursor in anhydrous DCM (0.1 M concentration).

-

Add activated MnO₂ in portions to control the exotherm.

-

Stir the suspension vigorously at reflux (40 °C) for 4–6 hours.

-

Monitor: TLC (Hexane/EtOAc 1:1) should show the disappearance of the polar alcohol spot and appearance of a less polar aldehyde spot.

-

Workup: Filter through a pad of Celite to remove manganese salts. Rinse the pad with DCM.

-

Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (SiO₂, 0–30% EtOAc in Hexanes).

-

Reactivity & Functionalization

The C2-aldehyde is a "soft" electrophile, making it highly reactive toward nucleophiles, particularly amines. The C5-benzyloxy group acts as a lipophilic anchor that can be deprotected to reveal a hydroxyl group (phenol equivalent) for further diversification.

Key Transformations

-

Reductive Amination (Main Application): Reaction with primary or secondary amines to form secondary/tertiary amines. This is the primary pathway for generating kinase inhibitor libraries.

-

Wittig/HWE Olefination: Reaction with phosphonium salts or phosphonates to install vinyl linkers.

-

Debenzylation: Hydrogenolysis (H₂, Pd/C) removes the benzyl group to yield 5-hydroxypyridine-2-carbaldehyde , a precursor for ether diversification.

Figure 2: Divergent reactivity profile. The reductive amination pathway (green arrow) is the most common utility in drug discovery.

Medicinal Chemistry Applications

DNA-PK Inhibitor Synthesis

The 5-(benzyloxy)pyridine moiety is a privileged scaffold in the design of DNA-dependent protein kinase (DNA-PK) inhibitors.[3] The aldehyde allows for the attachment of solubilizing tails or hinge-binding motifs.

-

Mechanism: The pyridine nitrogen often interacts with the kinase hinge region (Val-2006 in DNA-PK), while the benzyloxy group occupies the hydrophobic pocket, providing potency and selectivity.

Hemoglobin Modulators

Analogs of this aldehyde are investigated for their ability to form transient Schiff bases with the N-terminal valine of hemoglobin alpha-chains, stabilizing the oxygenated state (R-state) and preventing polymerization in Sickle Cell Disease (similar mechanism to Voxelotor).

Handling, Stability & Safety

-

Oxidation Sensitivity: Like all electron-deficient aldehydes, this compound is prone to autoxidation to the carboxylic acid (CAS 125366-75-6) upon prolonged exposure to air.

-

Recommendation: Store under argon in tight containers. Re-purify if the melting point drops or if an acidic peak appears in LCMS.

-

-

Hydrate Formation: In the presence of moisture, the aldehyde may exist in equilibrium with its gem-diol (hydrate) form, complicating NMR interpretation (look for disappearance of the -CHO proton at ~10 ppm).

-

Safety: Pyridine derivatives are potential irritants. Use standard PPE (gloves, goggles, fume hood).

References

-

BenchChem. (2025). The Pivotal Role of 5-(Benzyloxy)pyridine-2-carboxylic Acid in the Synthesis of Potent Enzyme Inhibitors. Link

-

BOC Sciences. (2025). Product Datasheet: 5-(Benzyloxy)pyridine-2-carbaldehyde (CAS 59781-08-7).[][2]

-

Anichem. (2025).[5] Catalog Entry: 5-(benzyloxy)pyridine-2-carbaldehyde. Link

-

Royal Society of Chemistry. (2020). Manganese Catalyzed Reductive Amination of Aldehydes. Green Chemistry. Link

-

National Institutes of Health (PubChem). Compound Summary: Potassium Carbonate (Reagent for Benzylation). Link

Sources

An In-depth Technical Guide on the Safe Handling of 5-(Benzyloxy)pyridine-2-carbaldehyde for Research and Development

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-(Benzyloxy)pyridine-2-carbaldehyde (CAS No. 59781-08-7).[][2] As a pivotal intermediate in the synthesis of novel enzyme inhibitors and other advanced pharmaceutical compounds, understanding its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles for analogous chemical structures.

Compound Profile and Inherent Hazards

GHS Hazard Classification (Inferred)

Based on the hazard profiles of analogous pyridine aldehydes, 5-(Benzyloxy)pyridine-2-carbaldehyde should be handled as a substance with the following potential classifications:

| Hazard Class | Category | Hazard Statement | Source (Analogous Compound) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [5] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. | [6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [5][7] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation. | [5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | [5] |

Causality Behind the Hazards:

-

Aldehyde Group: The electrophilic nature of the aldehyde carbon makes it reactive towards biological nucleophiles, such as amino and sulfhydryl groups in proteins. This reactivity is the basis for its irritant properties and potential for skin sensitization.

-

Pyridine Moiety: Pyridine and its derivatives are known for their potential to cause harm if ingested or inhaled, often affecting the nervous system, liver, and kidneys.[8] The nitrogen atom can interfere with biological processes.

-

Inhalation Toxicity: The volatility of pyridine aldehydes, though moderate, can lead to the inhalation of vapors, which can be corrosive to the respiratory tract.[8]

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the risks associated with handling 5-(Benzyloxy)pyridine-2-carbaldehyde.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source, minimizing operator exposure.

-

Chemical Fume Hood: All manipulations of 5-(Benzyloxy)pyridine-2-carbaldehyde, including weighing, transferring, and reaction setup, must be conducted inside a certified chemical fume hood.[6][8] This is critical to prevent the inhalation of potentially toxic vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[8][9]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6][10]

Personal Protective Equipment (PPE): The Last Barrier

The selection of appropriate PPE is crucial and should be based on a thorough risk assessment.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side shields or, preferably, chemical splash goggles. A face shield should be worn when there is a significant risk of splashing. | Protects against splashes that can cause serious eye damage.[5][9] |

| Skin Protection | - Gloves: Nitrile or butyl rubber gloves. Latex gloves are not recommended.[8] Gloves should be inspected before use and disposed of after handling the chemical.[11][12] - Lab Coat: A chemically resistant lab coat, fully buttoned. | Prevents skin contact, which can cause irritation.[5] The choice of glove material is based on resistance to pyridine-type compounds. |

| Respiratory Protection | Not typically required if work is performed within a certified fume hood. If engineering controls fail or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Protects against the inhalation of toxic vapors.[11] |

Workflow for Safe Handling and Use

The following diagram outlines the mandatory workflow for handling 5-(Benzyloxy)pyridine-2-carbaldehyde, from preparation to disposal.

Caption: Standard Operating Procedure workflow for handling 5-(Benzyloxy)pyridine-2-carbaldehyde.

Storage and Waste Management

Proper storage and disposal are critical components of the chemical's lifecycle management.

Storage Conditions

-

Container: Keep the container tightly closed to prevent the release of vapors and protect from moisture.[8][10][11]

-

Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[8][11][13]

-

Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[9][10][13]

-

Inert Atmosphere: For long-term storage to maintain purity, consider storing under an inert gas like nitrogen.[6][9]

Waste Disposal

-

Segregation: All waste contaminated with 5-(Benzyloxy)pyridine-2-carbaldehyde, including excess reagent, contaminated solvents, and disposable PPE, must be collected in designated, properly labeled, and sealed hazardous waste containers.

-

Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[10][11]

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be trained on these procedures.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Rationale |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6][12] | To remove the individual from the toxic atmosphere and provide respiratory support. |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5][8][12] | To dilute and remove the chemical from the skin to minimize irritation and absorption. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8][12] | To prevent serious eye damage by thoroughly rinsing the chemical from the eyes. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[12] | Vomiting may cause aspiration of the chemical into the lungs. Medical evaluation is critical due to its oral toxicity. |

Accidental Release Measures

The following decision tree provides a logical flow for responding to a spill.

Caption: Emergency response decision tree for a chemical spill.

Conclusion

While 5-(Benzyloxy)pyridine-2-carbaldehyde is a valuable reagent in drug discovery and development, its handling demands a rigorous and informed approach to safety. By understanding its inferred hazard profile based on analogous compounds and adhering to the multi-layered safety protocols outlined in this guide—from engineering controls and PPE to emergency preparedness—researchers can mitigate risks effectively. This commitment to safety ensures not only the well-being of laboratory personnel but also the integrity and success of the scientific work being undertaken.

References

-

877458-91-8 - Safety Data Sheet . Aaron Chemicals LLC. [Link]

-

3-PYRIDINECARBOXALDEHYDE EXTRA PURE . Loba Chemie. [Link]

-

Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. [Link]

-

5-(benzyloxy)pyridine-2-carbaldehyde In Stock . Anichem. [Link]

-

Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98% . Cole-Parmer. [Link]

-

5-(Benzyloxy)pyridin-2-amine . PubChem. [Link]

-

Pyridine-2-carbaldehyde . Wikipedia. [Link]

-

Pyridine-2-carbaldehyde - Hazardous Agents . Haz-Map. [Link]

Sources

- 2. 5-(benzyloxy)pyridine-2-carbaldehyde - Anichem [anichemllc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. aaronchem.com [aaronchem.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. 2-Pyridinecarboxaldehyde - Safety Data Sheet [chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. lobachemie.com [lobachemie.com]

Technical Guide: Storage Conditions & Stability of 5-(Benzyloxy)pyridine-2-carbaldehyde

Executive Summary

This guide provides a definitive technical protocol for the storage, handling, and stability maintenance of 5-(Benzyloxy)pyridine-2-carbaldehyde (CAS: 59781-08-7).[] As a pyridine derivative featuring both a reactive aldehyde moiety and a benzyloxy ether linkage, this compound presents specific stability challenges—primarily oxidative degradation and photosensitivity.

Failure to adhere to these protocols typically results in the formation of 5-(benzyloxy)pyridine-2-carboxylic acid , rendering the material unsuitable for precise stoichiometric applications in drug development or ligand synthesis.[]

Chemical Profile & Intrinsic Stability[1]

To understand the storage requirements, we must first analyze the structural vulnerabilities of the molecule.

| Property | Data |

| Chemical Name | 5-(Benzyloxy)pyridine-2-carbaldehyde |

| CAS Number | 59781-08-7 (Common isomer reference) |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| Physical State | Pale yellow to off-white solid (low melting point) or oil depending on purity/polymorph.[] |

| Primary Reactive Group | Aldehyde (-CHO) at C2 position.[] |

| Secondary Functional Group | Benzyloxy ether (-OCH₂Ph) at C5 position.[] |

Structural Vulnerabilities[1]

-

Aldehyde Autoxidation: The C2-aldehyde is electronically activated by the electron-deficient pyridine ring, making it highly susceptible to radical-initiated autoxidation in the presence of atmospheric oxygen.[]

-

Photo-Excitation: The conjugated pyridine-carbonyl system absorbs UV-Vis light, potentially triggering

transitions that catalyze radical formation and subsequent degradation.[] -

Hygroscopicity: Like many pyridine derivatives, the nitrogen lone pair can accept hydrogen bonds, making the compound slightly hygroscopic. Moisture can lead to hydrate formation (

-diol), complicating stoichiometry.

Degradation Mechanisms

Understanding how the compound fails is the key to preventing it. The primary degradation pathway is the conversion of the aldehyde to the carboxylic acid.

Mechanism: Radical Chain Autoxidation

Exposure to air initiates a radical chain reaction.

-

Initiation: A trace radical (or photon) abstracts the formyl hydrogen, creating an acyl radical.

-

Propagation: The acyl radical reacts with

to form a peroxy radical, which abstracts a hydrogen from another aldehyde molecule, propagating the chain and forming a peracid. -

Termination: The peracid reacts with another aldehyde molecule to form two equivalents of the carboxylic acid.

Visualization: Degradation Pathway

Figure 1: Primary degradation pathways. The solid path represents irreversible oxidation; the dashed path represents reversible hydration.[]

Optimal Storage Protocols

Based on the degradation mechanisms above, the following storage system is mandatory for maintaining purity >98% over 6+ months.

A. Environmental Control

-

Temperature: 2°C to 8°C (Refrigerated).

-

Rationale: Reduces the kinetic rate of autoxidation (Arrhenius principle).

-

-

Atmosphere: Inert Gas (Argon or Nitrogen). []

-

Rationale: Displaces atmospheric oxygen, removing the reactant necessary for the propagation step of autoxidation. Argon is preferred as it is heavier than air and forms a better "blanket" over the solid/oil.

-

-

Light: No Direct Light.

-

Rationale: Prevents photo-initiation of radicals.

-

B. Container Specifications

-

Primary: Amber glass vial with a Teflon (PTFE) lined screw cap.

-

Why Amber? Blocks UV/Blue light.

-

Why PTFE? Prevents leaching of plasticizers from standard caps and ensures a gas-tight seal.

-

-

Secondary: Sealed desiccator or Mylar bag with desiccant packets (Silica gel).

C. Storage Workflow Diagram

Figure 2: Decision tree for incoming material handling and storage.

Quality Control & Re-Test Protocols

Before using stored material in critical experiments, purity must be verified. Visual inspection (looking for color change from pale yellow to dark brown) is insufficient.

Method A: 1H NMR (Rapid Purity Check)

This is the most reliable method to detect oxidation.

-

Solvent: DMSO-d6 or CDCl3.[]

-

Key Signal: Look for the aldehyde proton singlet at δ 9.8 - 10.1 ppm .[]

-

Impurity Signal: The carboxylic acid proton is broad and typically appears >11 ppm (often invisible due to exchange), but the loss of integration in the aldehyde peak relative to the aromatic protons indicates degradation.

-

Acceptance Criteria: Integration of Aldehyde H vs. Aromatic H should be >0.95 : 1 (normalized).

Method B: HPLC (Quantitative Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).

-

Note: The carboxylic acid derivative is more polar and will elute earlier than the aldehyde.

Handling & Safety (SDS Summary)

| Hazard Class | Precaution |

| Skin Irritant | Wear nitrile gloves.[] Pyridine derivatives can penetrate skin and cause sensitization. |

| Eye Irritant | Wear safety glasses with side shields. Aldehydes are lachrymators. |

| Inhalation | Handle strictly in a fume hood.[2][3] Dust/vapor can irritate the respiratory tract.[4] |

Spill Cleanup:

-

Absorb liquid spills with vermiculite or sand.[4]

-

Neutralize surfaces with a mild soap solution; avoid strong oxidizers (bleach) which may react violently with the aldehyde.

References

-

Siegfried, S. et al. (2013). Kinetic of Permagnetic Oxidation of Pyridine-3-carboxaldehyde in Acidic Media. TSI Journals. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 5-(Benzyloxy)pyridine-2-carbaldehyde from 5-hydroxy-2-methylpyridine

[1][2]

Abstract & Strategic Overview

5-(Benzyloxy)pyridine-2-carbaldehyde (CAS: 1256814-12-0) is a pivotal heteroaromatic building block utilized in the development of voxelotor (GBT-440) analogs, kinase inhibitors, and covalent modifiers for hemoglobin.[1] Its structural integrity—combining a reactive electrophilic aldehyde with a protected phenol—makes it a versatile yet sensitive intermediate.

This guide details a two-step synthetic pathway designed for reproducibility and scalability. Unlike generic protocols, this workflow addresses the specific challenges of pyridine oxidation: preventing over-oxidation to the carboxylic acid and avoiding polymerization of the labile aldehyde.

Core Synthetic Strategy

The synthesis proceeds via the O-benzylation of 5-hydroxy-2-methylpyridine, followed by the regioselective oxidation of the 2-methyl group.[1]

Retrosynthetic Logic & Pathway Analysis[2]

The choice of route is dictated by the electronic properties of the pyridine ring. The 5-hydroxyl group is electron-donating, making the ring electron-rich, while the 2-methyl position is activated by the ring nitrogen (similar to a benzylic position but more acidic).

-

Why Protect First? The free hydroxyl group is susceptible to oxidation and interferes with the radical/ene mechanisms typical of methyl group oxidation. The benzyl ether is robust against

and provides UV chromophores for easy monitoring. -

Why

? While radical halogenation (NBS) is common for benzylic oxidation, it risks abstracting the benzylic protons of the protecting group (

Caption: Logical flow of the two-step synthesis, highlighting the critical intermediate and potential over-oxidation risk.

Detailed Experimental Protocols

Step 1: Synthesis of 5-(Benzyloxy)-2-methylpyridine

This step utilizes a standard Williamson ether synthesis.[1] The use of DMF accelerates the reaction via the "solvent effect" on the nucleophile, while

Reagents:

-

5-Hydroxy-2-methylpyridine (1.0 eq)[1]

-

Benzyl Bromide (1.1 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: N,N-Dimethylformamide (DMF) [Anhydrous][2]

Protocol:

-

Setup: Charge a round-bottom flask with 5-hydroxy-2-methylpyridine and anhydrous DMF (concentration ~0.5 M).

-

Deprotonation: Add

in one portion. Stir at room temperature for 15 minutes to ensure formation of the phenoxide anion. -

Addition: Add Benzyl bromide dropwise via syringe over 10 minutes. Exotherm warning: The reaction may warm slightly.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting material (polar) should disappear, replaced by a less polar spot (product).

-

Workup:

-

Pour the mixture into 5 volumes of ice-water. The product often precipitates as a solid.

-

If solid forms: Filter, wash with water, and dry.

-

If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

and concentrate.

-

Purification: Recrystallization from Hexane/EtOAc or flash chromatography (SiO2, 0-20% EtOAc in Hexane).[1]

Yield Expectation: 85–95% Physical State: White to off-white solid.[1]

Step 2: Oxidation to 5-(Benzyloxy)pyridine-2-carbaldehyde

This is the critical step.[1]

Critical Control Point: The reaction must be stopped before the aldehyde over-oxidizes to the carboxylic acid.

Reagents:

-

5-(Benzyloxy)-2-methylpyridine (1.0 eq)

-

Selenium Dioxide (

) (1.2 eq) -

Solvent: 1,4-Dioxane (wet, containing 2-5% water helps solubility) or Xylene.

Protocol:

-

Safety Note:

is toxic and foul-smelling.[1][5] Work in a well-ventilated fume hood. -

Setup: Dissolve the intermediate from Step 1 in 1,4-Dioxane (0.2 M).

-

Addition: Add

(1.2 eq) in one portion. -

Reaction: Heat to Reflux (100–105°C) .

-

Observation: The reaction will turn black as metallic Selenium (

) precipitates. -

Monitoring: Check TLC every hour.[1] Product spot will appear between the starting material and the baseline.

-

Endpoint: Stop when starting material consumption slows (~4–6 hours). Do not push for 100% conversion, as this increases acid formation.

-

-

Workup:

-

Purification:

-

The crude residue will contain the aldehyde, some starting material, and traces of acid.

-

Flash Chromatography: Silica gel, eluting with Hexane/EtOAc (gradient 10% to 40%).

-

Note: Pyridine aldehydes can be unstable on silica for long periods; run the column quickly.

-

Yield Expectation: 50–65% Physical State: Yellowish solid or oil (solidifies upon storage).[1]

Analytical Data & Troubleshooting

Expected Analytical Signatures

| Technique | Feature | Expected Signal | Interpretation |

| 1H NMR | Aldehyde (-CHO) | Distinctive singlet; confirms oxidation state.[1] | |

| 1H NMR | Benzylic (-OCH2-) | Confirms integrity of protecting group.[1] | |

| 1H NMR | Aromatic (Pyridine) | Characteristic substitution pattern. | |

| IR | Carbonyl (C=O) | ~1700–1710 cm⁻¹ | Strong stretch for conjugated aldehyde.[1] |

| MS (ESI) | [M+H]+ | m/z ~214.1 | Matches Formula |

Troubleshooting Guide

| Problem | Root Cause | Solution |

| Low Conversion in Step 2 | Old/Inactive | Use sublimed |

| Over-oxidation to Acid | Reaction time too long | Stop reaction at 80-90% conversion.[1] Recover starting material during chromatography. |

| Product Polymerization | Aldehyde instability | Store product under Nitrogen at -20°C. Do not leave in acidic solvents.[1] |

| Selenium Contamination | Incomplete filtration | Wash the organic layer with dilute |

Safety & Handling (E-E-A-T)

-

Selenium Dioxide (

): Highly toxic by inhalation and ingestion.[1] It is a severe skin irritant. All weighing and handling must occur in a fume hood. Waste containing Selenium must be segregated and labeled as "Heavy Metal Waste." -

Benzyl Bromide: A potent lachrymator.[1] Handle with gloves and eye protection.

-

Aldehyde Storage: Pyridine carbaldehydes are prone to air oxidation (to acid) and dimerization.[1] Store pure material in a tightly sealed vial, under inert gas (Argon/Nitrogen), in a freezer.

References

-

Oxidation of 2-Methylpyridines: S. V. Ley, et al., "Modern Synthetic Methods for Copper-Mediated C(aryl)–O, C(aryl)–N, and C(aryl)–S Bond Formation," Angew. Chem. Int. Ed., 2003.[6] (Contextual reference for heteroatom functionalization). For specific Riley Oxidation context: Riley, H. L., et al., "Selenium Dioxide: A New Oxidising Agent. Part I," J. Chem. Soc., 1932 , 1875. Link

-

Synthesis of 5-Hydroxy-2-methylpyridine derivatives: BenchChem Technical Notes, "Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid," 2025.[1] Link (Provides grounding for the stability of the 5-benzyloxy motif during oxidation).

-

Alternative Catalytic Oxidation (SeO2/TBHP): M. A. Umbreit, K. B. Sharpless, "Allylic oxidation of olefins by catalytic selenium dioxide," J. Am. Chem. Soc., 1977 , 99, 5526. Link (Recommended reading for optimizing Step 2 if stoichiometric SeO2 fails).

-

Compound Data: PubChem CID 14275 (5-Hydroxy-2-methylpyridine).[1] Link

Sources

- 1. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. adichemistry.com [adichemistry.com]

- 6. researchgate.net [researchgate.net]

Reductive amination protocols using 5-(Benzyloxy)pyridine-2-carbaldehyde

Technical Application Note: Optimized Reductive Amination Strategies for 5-(Benzyloxy)pyridine-2-carbaldehyde

Introduction & Strategic Overview

5-(Benzyloxy)pyridine-2-carbaldehyde (CAS: 127031-64-9) is a pivotal building block in medicinal chemistry, particularly for synthesizing metalloproteinase inhibitors, kinase inhibitors, and GPCR ligands. The pyridine nitrogen provides a hydrogen bond acceptor, while the 5-benzyloxy group serves as a lipophilic anchor or a masked hydroxyl group.

The Synthetic Challenge: Reductive amination of this substrate presents a bifurcation in synthetic strategy based on the fate of the benzyloxy (Bn) protecting group:

-

Chemo-selective Retention: Preserving the O-Bn ether requires hydride donors that do not effect hydrogenolysis (e.g., Borohydrides).

-

Cascade Deprotection: Simultaneous amine formation and O-Bn cleavage to yield 5-hydroxypyridine derivatives (using Catalytic Hydrogenation).

This guide details three validated protocols, prioritizing the Direct Reductive Amination (DRA) using Sodium Triacetoxyborohydride (STAB) as the "Gold Standard" for preserving the protecting group.

Mechanistic Insight & Chemical Logic

Substrate Reactivity Profile

-

Electrophilicity: The pyridine ring is electron-deficient, making the C-2 aldehyde highly reactive toward nucleophilic attack by amines. However, the electron-donating benzyloxy group at C-5 slightly tempers this electrophilicity compared to unsubstituted picolinaldehyde, stabilizing the intermediate imine.

-

Lewis Basicity: The pyridine nitrogen (

for conjugate acid) can act as a proton acceptor or Lewis base. In non-polar solvents (DCE/DCM), it may coordinate with boron reagents, potentially requiring a slight excess of reducing agent. -

Imine Stability: Imine formation is generally rapid. However, the equilibrium must be driven forward. The use of mild acid catalysts (AcOH) is critical to protonate the hemiaminal hydroxyl group, facilitating water elimination to form the iminium ion, which is the active species for reduction.

Decision Matrix: Reagent Selection

| Parameter | Protocol A: STAB | Protocol B: | Protocol C: |

| Reaction Type | Direct (One-Pot) | Indirect (Stepwise) | Direct (Cascade) |

| Protecting Group | Preserved | Preserved | Cleaved (Bn |

| Selectivity | High (Reduces Imine > Aldehyde) | Low (Reduces Aldehyde | High |

| Solvent System | DCE or DCM | MeOH or EtOH | MeOH or EtOH |

| Use Case | Valuable amines; Complex synthesis | Cost-sensitive; Simple amines | Accessing 5-OH pyridines |

Experimental Protocols

Protocol A: Direct Reductive Amination (The Gold Standard)

Target: N-Alkylated 5-(benzyloxy)pyridin-2-amine derivatives (O-Bn Preserved)

Rationale: Sodium triacetoxyborohydride (STAB) is mild and reacts negligibly with aldehydes, allowing the equilibrium to shift entirely to the imine before reduction occurs.

Materials:

-

Substrate: 5-(Benzyloxy)pyridine-2-carbaldehyde (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

-

Reagent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM. Note: Avoid MeOH with STAB.

-

Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)

Step-by-Step Methodology:

-

Imine Pre-formation (Recommended for bulky amines):

-

In a flame-dried flask under

, dissolve the aldehyde in anhydrous DCE ( -

Add the amine (1.1 equiv).

-

Add Glacial Acetic Acid (1.0 equiv).

-

Stir at Room Temperature (RT) for 30–60 minutes. (Monitor by TLC/LCMS for disappearance of aldehyde).

-

Note: For highly reactive amines, this wait time can be reduced to 5 minutes.

-

-

Reduction:

-

Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

-

Add STAB (1.5 equiv) portion-wise over 5 minutes.

-

Allow the reaction to warm to RT and stir for 2–16 hours.

-

-

Quench & Work-up:

-

Quench by adding saturated aqueous

(gas evolution will occur). Stir for 15 minutes until bubbling ceases. -

Extract with DCM (

). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification:

-

Flash column chromatography (typically DCM/MeOH gradients).

-

Note: Pyridine derivatives can streak on silica. Add 1%

or

-

Protocol B: Indirect Reductive Amination (Cost-Effective)

Target: O-Bn Preserved (Alternative)

Rationale: Uses cheaper

Methodology:

-

Dissolve aldehyde (1.0 eq) and amine (1.1 eq) in anhydrous MeOH.

-

Add

or Molecular Sieves (3Å) to absorb water and drive equilibrium (Critical step). -

Stir at RT or Reflux for 2–4 hours. Confirm imine formation by NMR or IR (disappearance of C=O stretch).

-

Filter off desiccant (if used) or cool the solution to 0°C.

-

Add

(1.0 – 1.5 eq) portion-wise. -

Stir for 1 hour, then quench with water/HCl (carefully) and work up.

Protocol C: Reductive Amination with Concomitant Deprotection

Target: 5-Hydroxy-2-(aminomethyl)pyridine derivatives

Rationale: Palladium on Carbon (

Methodology:

-

Dissolve aldehyde (1.0 eq) and amine (1.0 eq) in MeOH or EtOH.

-

Add 10% Pd/C (10–20 wt% loading).

-

Optional: Add catalytic acetic acid to speed up imine reduction.

-

Purge flask with

gas (balloon pressure is usually sufficient). -

Stir vigorously at RT for 12–24 hours.

-

Filter through Celite to remove catalyst.

-

Concentrate. The product will be the 5-hydroxy derivative.

Critical Process Parameters & Visualization

Workflow Logic Diagram

Figure 1: Decision tree for reagent selection based on the desired fate of the benzyloxy protecting group.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Equilibrium favors aldehyde; Wet solvent.[1] | Add Molecular Sieves (3Å/4Å) or |

| Alcohol Byproduct | Direct reduction of aldehyde (Protocol B). | Ensure Imine formation is complete before adding |

| Debenzylation | Unintended hydrogenolysis. | Ensure no transition metals are present. Avoid |

| "Stuck" Intermediate | Stable Hemiaminal. | Heat the imine formation step (40-50°C) or add |

| Pyridine N-Oxide | Oxidation during workup. | Avoid strong oxidants. Pyridines are generally stable to air, but avoid peracids. |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[3] Link

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[4] Journal of the American Chemical Society, vol. 93, no.[4] 12, 1971, pp. 2897–2904. Link

-

Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001. Link

- Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. 6th ed., Springer, 2021.

Sources

Application Note: Optimized Wittig Olefination Protocols for 5-(Benzyloxy)pyridine-2-carbaldehyde

Executive Summary

This guide details optimized protocols for performing Wittig reactions on 5-(benzyloxy)pyridine-2-carbaldehyde (CAS: 59781-08-7).[] This substrate is a critical intermediate in the synthesis of DNA-PK inhibitors and other kinase-targeting therapeutics.[][2]

Unlike simple benzaldehydes, this heterocyclic scaffold presents specific challenges:

-

Electronic Deactivation: The 5-benzyloxy group (EDG) increases electron density at the C2 position via resonance, slightly reducing the electrophilicity of the aldehyde compared to unsubstituted pyridine-2-carboxaldehyde.

-

Lewis Basicity: The pyridine nitrogen can coordinate with lithium salts or Lewis acidic byproducts, potentially stalling the reaction or complicating workup.

-

Polarity: The product is often significantly more polar than standard styrenes, requiring modified purification strategies.

This document provides two distinct workflows: Method A for thermodynamically controlled E-alkenes (stabilized ylides) and Method B for kinetically controlled Z-alkenes (non-stabilized ylides).[]

Substrate Analysis & Mechanistic Context

Electronic Environment

The reactivity of 5-(benzyloxy)pyridine-2-carbaldehyde is governed by the push-pull relationship between the pyridine nitrogen and the benzyloxy substituent.[]

-

Pyridine Ring (EWG): Inductively withdraws electron density, activating the aldehyde.

-

5-Benzyloxy Group (EDG): Donates electron density via resonance.[] The C5 position allows resonance contributors to place negative charge density at C2 and C4.

-

Net Effect: The aldehyde is moderately reactive—less electrophilic than 2-pyridinecarboxaldehyde but sufficiently reactive for standard Wittig conditions without Lewis acid activation.[]

Stereochemical Control Pathway

The stereochemical outcome depends on the stability of the ylide and the reversibility of the betaine/oxaphosphetane intermediate.

Figure 1: Mechanistic divergence based on ylide stability. Stabilized ylides allow equilibration to the anti-betaine (E-alkene), while non-stabilized ylides undergo rapid elimination from the syn-betaine (Z-alkene).

Method A: Synthesis of Conjugated Esters (E-Selective)

Target:

Protocol Overview

Stabilized ylides are less reactive and require higher temperatures or longer reaction times.[] However, they are air-stable and easy to handle.

Experimental Procedure

-

Preparation: In a dry round-bottom flask, dissolve 5-(benzyloxy)pyridine-2-carbaldehyde (1.0 equiv) in anhydrous DCM or Toluene (0.2 M concentration).

-

Ylide Addition: Add the stabilized ylide (1.2 – 1.5 equiv) in one portion.

-

Reaction:

-

DCM: Stir at reflux (40 °C) for 12–24 hours.

-

Toluene: Stir at 80–90 °C for 4–8 hours (Recommended for sterically hindered analogs).

-

-

Monitoring: Monitor by TLC (UV detection). The aldehyde spot will disappear; the product is usually less polar than the aldehyde but more polar than the ylide.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure.

-

Trituration: Add cold diethyl ether or 10% EtOAc/Hexanes to the residue. Triphenylphosphine oxide (TPPO) will precipitate.

-

Filter off the TPPO solid.

-

Concentrate the filtrate.

-

-

Purification: Flash column chromatography (SiO2).[]

-

Eluent: Hexanes/EtOAc (Gradient 0% to 30%).

-

Note: Pre-treat silica with 1% Et3N if the product streaks.

-

Optimization Table (Method A)

| Parameter | Condition A (Standard) | Condition B (Accelerated) | Notes |

| Solvent | Dichloromethane (DCM) | Toluene | Toluene promotes faster kinetics due to higher T. |

| Temperature | Reflux (40°C) | 90°C | Higher temp favors E-selectivity.[] |

| Base | None required | Benzoic acid (cat.) | Weak acid catalysis can accelerate ylide addition.[] |

| Stoichiometry | 1.2 equiv Ylide | 1.5 equiv Ylide | Excess ylide ensures full conversion of valuable aldehyde.[] |

Method B: Synthesis of Alkenes (Z-Selective)

Target: Styrenes, alkyl chains, or non-conjugated alkenes. Reagent: Non-stabilized Phosphonium Salts (e.g., Methyltriphenylphosphonium bromide) + Strong Base.

Protocol Overview

Non-stabilized ylides must be generated in situ under inert atmosphere.[] The "Salt-Free" condition (using bases like NaHMDS or KHMDS) is preferred to maximize Z-selectivity, although n-BuLi is commonly used.[]

Experimental Procedure

-

Ylide Generation:

-

Flame-dry a flask and purge with Argon/Nitrogen.[]

-

Suspend the phosphonium salt (1.2 equiv) in anhydrous THF (0.3 M).

-

Cool to 0 °C (or -78 °C for higher stereocontrol).

-

Add NaHMDS (1.0 M in THF, 1.1 equiv) or KOtBu (1.2 equiv) dropwise.

-

Stir for 30–60 mins. The solution should turn bright yellow/orange (ylide formation).

-

-

Substrate Addition:

-

Dissolve 5-(benzyloxy)pyridine-2-carbaldehyde (1.0 equiv) in minimal anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide at the generated temperature.

-

-

Reaction:

-

Allow the mixture to warm slowly to Room Temperature (RT) over 2–4 hours.

-

Monitor by TLC.[][3]

-

-

Workup (Crucial for Pyridines):

-

Quench with Saturated NH4Cl (aq).

-

Extract with EtOAc (3x).

-

Do NOT use acid wash (HCl), as the pyridine will protonate and remain in the aqueous layer.

-

Wash combined organics with Brine, dry over Na2SO4, and concentrate.

-

-

Purification:

-

The Z-isomer is typically less stable and may isomerize on acidic silica.[] Use neutral alumina or silica buffered with 1% Et3N.[]

-

Troubleshooting & Critical Considerations

The "Pyridine Problem"

The basic nitrogen atom can interfere with the reaction or purification.

-

Interference: Lithium salts (LiBr from ylide generation with Li-bases) can coordinate to the pyridine nitrogen and the betaine oxygen, altering stereoselectivity (often eroding Z-selectivity).

-

Solution: Use NaHMDS or KHMDS (sodium/potassium salts) instead of n-BuLi to minimize coordination effects (Salt-Free Wittig).[]

-

-

Purification: Pyridines often "tail" on silica gel.[]

-

Solution: Add 1% Triethylamine (Et3N) to the mobile phase during chromatography.

-

Aldehyde Stability

5-(Benzyloxy)pyridine-2-carbaldehyde can oxidize to the carboxylic acid (5-(benzyloxy)picolinic acid) upon prolonged exposure to air.[]

-

Check Purity: Before reaction, check 1H NMR. The aldehyde proton appears at ~9.9 ppm. If a broad singlet at ~11-12 ppm is visible, purify by short silica plug or wash with NaHCO3 before use.[]

Workflow Decision Tree

Figure 2: Decision tree for selecting reaction conditions based on the target alkene.

References

-

Organic Chemistry Portal. Wittig Reaction: Mechanism and Conditions. Retrieved from [Link]

-

Master Organic Chemistry. The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

-

Wikipedia. Pyridine-2-carbaldehyde.[] Retrieved from [Link][4]

Sources

Oxidation of 5-(Benzyloxy)pyridine-2-carbaldehyde to carboxylic acid

An In-Depth Guide to the Selective Oxidation of 5-(Benzyloxy)pyridine-2-carbaldehyde to 5-(Benzyloxy)pyridine-2-carboxylic acid

Authored by: A Senior Application Scientist

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective oxidation of 5-(benzyloxy)pyridine-2-carbaldehyde to its corresponding carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates, most notably a class of potent enzyme inhibitors targeting DNA-dependent protein kinase (DNA-PK).[1] The protocols and insights herein are designed to ensure high-yield, high-purity synthesis by leveraging a chemically selective and mild oxidation system.

Strategic Overview: The Imperative for a Mild Oxidation Protocol

The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.[2] However, the substrate , 5-(benzyloxy)pyridine-2-carbaldehyde, presents specific challenges due to its molecular architecture. It contains two key functionalities susceptible to undesirable side reactions under harsh oxidative conditions:

-

The Pyridine Ring: This electron-deficient heterocycle can be susceptible to ring-opening or other degradative reactions when exposed to powerful, non-selective oxidants like potassium permanganate (KMnO₄) or hot nitric acid.[3][4]

-

The Benzyl Ether Protecting Group: The benzyloxy group is labile and can be cleaved under certain oxidative or strongly acidic/basic conditions, leading to the formation of the undesired 5-hydroxy-pyridine-2-carboxylic acid byproduct.[3]

Consequently, aggressive oxidation methods such as the Jones oxidation (using toxic chromium reagents) or permanganate-based protocols are often unsuitable.[3][5] A successful protocol demands a reagent that is potent enough to oxidize the aldehyde efficiently at or near room temperature but is simultaneously tolerant of the other sensitive groups within the molecule.

The Pinnick oxidation , which utilizes sodium chlorite (NaClO₂) under mildly acidic buffered conditions, has proven to be an exceptionally effective and reliable method for this and similar transformations.[6][7] It is renowned for its high functional group tolerance, cost-effectiveness, and operational simplicity, making it the preferred choice for synthesizing 5-(benzyloxy)pyridine-2-carboxylic acid.[2][6][7]

The Pinnick Oxidation: Mechanism and Rationale

The Pinnick oxidation is a robust method for converting a wide range of aldehydes, including aliphatic, aromatic, and heteroaromatic variants, into carboxylic acids.[2] Its success with sensitive substrates stems from its carefully controlled reaction mechanism.

The Core Mechanism

The active oxidizing agent is not sodium chlorite itself, but rather **chlorous acid (HClO₂) **, which is generated in situ from the reaction of sodium chlorite with a mild acid buffer, typically a phosphate buffer like sodium dihydrogen phosphate (NaH₂PO₄).[6][7]

The accepted mechanism proceeds as follows:

-

Formation of Chlorous Acid: The buffer protonates the chlorite anion.

-

Addition to Aldehyde: The chlorous acid adds to the carbonyl of the aldehyde.

-

Pericyclic Fragmentation: The resulting intermediate undergoes a concerted, pericyclic fragmentation. This step transfers the aldehydic hydrogen to a chlorine-bound oxygen, releasing the final carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[2][6][7]

Caption: Core mechanism of the Pinnick oxidation.

The Critical Role of a Hypochlorous Acid (HOCl) Scavenger

The HOCl byproduct is a reactive and problematic species. It can engage in several detrimental side reactions:

-

It can react with and destroy the sodium chlorite reagent, reducing the efficiency of the primary reaction.[6][7]

-

It can react with electron-rich moieties in the starting material or product, such as double bonds, leading to chlorinated byproducts.[7]

To mitigate these issues, a scavenger is almost always included in the reaction mixture. The scavenger's sole purpose is to react with and neutralize HOCl as it is formed. Common and effective scavengers include 2-methyl-2-butene and hydrogen peroxide (H₂O₂).[5][7] 2-methyl-2-butene is particularly popular as it forms a harmless halohydrin byproduct that is easily removed during workup.[8]

Caption: Workflow illustrating the role of the HOCl scavenger.

Detailed Experimental Protocol

This protocol is optimized for the oxidation of 5-(benzyloxy)pyridine-2-carbaldehyde on a laboratory scale.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Role | Key Considerations |

| 5-(Benzyloxy)pyridine-2-carbaldehyde | C₁₃H₁₁NO₂ | 213.23 | Substrate | Ensure purity of starting material. |

| Sodium Chlorite (80% technical grade) | NaClO₂ | 90.44 | Oxidant | Technical grade is sufficient; use 1.5 equivalents based on 80% purity. |

| Sodium Dihydrogen Phosphate Monohydrate | NaH₂PO₄·H₂O | 137.99 | Buffer | Maintains mild acidic pH for HClO₂ generation. Use ~1.5 equivalents. |

| 2-Methyl-2-butene | C₅H₁₀ | 70.13 | HOCl Scavenger | A volatile liquid; use in excess (3-4 equivalents). |

| tert-Butanol (t-BuOH) | C₄H₁₀O | 74.12 | Organic Solvent | A common solvent for Pinnick oxidations; miscible with water. |

| Water (H₂O) | H₂O | 18.02 | Co-solvent | Deionized water is suitable. |

| Sodium Sulfite | Na₂SO₃ | 126.04 | Quenching Agent | Used to destroy any residual oxidants during workup. |

| Hydrochloric Acid (1M HCl) | HCl | 36.46 | Acidification | For precipitating the final product. |

| Ethyl Acetate / Diethyl Ether | - | - | Extraction | For workup procedures. |

Step-by-Step Procedure

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(benzyloxy)pyridine-2-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water (typically a 2:1 to 3:1 v/v ratio). A common concentration is ~0.2 M.

-

To this solution, add 2-methyl-2-butene (3.0 eq).

-

In a separate beaker, prepare the oxidant solution by dissolving sodium dihydrogen phosphate monohydrate (1.5 eq) and sodium chlorite (1.5 eq of 80% grade) in water.

-

-

Oxidation:

-

Cool the aldehyde solution in an ice-water bath (0-5 °C).

-

Add the aqueous oxidant solution dropwise to the stirred aldehyde solution over 20-30 minutes. A slight yellowing of the solution is normal due to the formation of ClO₂.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 2-4 hours).

-

-

Work-up and Product Isolation:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Carefully quench any remaining oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color disappears.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and discard the aqueous layer.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. At this stage, the product may be a crude solid or oil.

-

-

Precipitation and Purification:

-

Dissolve the crude residue in a minimal amount of a suitable solvent or re-dissolve in water with the addition of a base (e.g., NaOH) to form the sodium salt.

-

Cool the aqueous solution in an ice bath.

-

Slowly add 1M HCl dropwise with vigorous stirring to acidify the solution to a pH of approximately 3-4.[3] This will protonate the carboxylate and cause the 5-(benzyloxy)pyridine-2-carboxylic acid to precipitate out of the solution.

-

Collect the white solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold water to remove any inorganic salts.

-

Dry the purified product under vacuum to a constant weight. Typical yields range from 80-95%.

-

Troubleshooting and Key Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | Insufficient oxidant (degraded or impure NaClO₂). Inadequate reaction time. | Use fresh NaClO₂ or increase stoichiometry to 2.0 eq. Allow the reaction to run for a longer period, monitoring by TLC. |

| Low Yield | Loss of product during workup. Incomplete precipitation. Debenzylation side reaction. | Ensure the pH is carefully adjusted to ~3-4 for maximal precipitation.[3] If the product is water-soluble, extensive extraction may be needed. Check for the presence of 5-hydroxypyridine-2-carboxylic acid. |

| Formation of Byproducts | Insufficient scavenger leading to HOCl side reactions. Over-oxidation. | Ensure an adequate excess of 2-methyl-2-butene is used. Perform the reaction at a controlled temperature (start at 0 °C). The primary impurity is often unreacted starting material.[3] |

| Product is an Oil/Gummy | Presence of impurities. Residual solvent. | Attempt to triturate the crude product with a non-polar solvent like hexanes or diethyl ether to induce crystallization. If necessary, purify via column chromatography or recrystallization. |

Conclusion

The Pinnick oxidation stands out as the superior method for the synthesis of 5-(benzyloxy)pyridine-2-carboxylic acid from its corresponding aldehyde. Its mild conditions, high functional group tolerance, and excellent yields make it an ideal choice for preserving the sensitive benzyloxy and pyridine moieties.[6][7] By carefully controlling the stoichiometry and ensuring the presence of an efficient HOCl scavenger, researchers can reliably produce this high-value intermediate, which serves as a crucial building block in the development of innovative therapeutics.[1]

References

-

Wenxuecity. (2023, March 23). Pinnick oxidation. Retrieved from [Link]

-

WordPress. (2026, February 9). Bleach (NaOCl) Oxidation. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances, 10(10), 5983-5992. Retrieved from [Link]

-

Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Sodium Chlorite (NaClO2): an Important Reagent in Alcohol and Aldehyde Oxidation and its Application in Total Synthesis of Natural Products. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-hydroxy-2-pyridinecarboxylic acid methyl ester. Retrieved from [Link]

-

ResearchGate. (2014, October 28). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. Retrieved from [Link]

-

ORGANIC CHEMISTRY SELECT. (2012, December 7). Pinnick Oxidation. Retrieved from [Link]

-

YouTube. (2025, September 29). Pinnick Oxidation. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2009, April 29). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Retrieved from [Link]

- Google Patents. (n.d.). US3657259A - Process for the production of pyridine carboxylic acids.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]

- 7. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

Application Note: Strategic Deprotection of Benzyl Ethers in 5-(Benzyloxy)pyridine-2-carbaldehyde Derivatives

Abstract

The 5-hydroxypyridine-2-carbaldehyde scaffold is a valuable building block in medicinal chemistry and drug development, frequently incorporated into complex molecules with therapeutic potential.[1][2][3] The synthesis of these targets often necessitates the use of a protecting group for the phenolic hydroxyl function, with the benzyl (Bn) ether being a common choice due to its general stability.[4] However, the deprotection of the benzyl group in this specific heterocyclic system presents unique challenges, primarily due to the presence of the pyridine nitrogen and the aldehyde functionality. This application note provides a detailed guide for researchers, outlining three robust methods for benzyl deprotection: Catalytic Hydrogenolysis, Transfer Hydrogenation, and Lewis Acid-Mediated Cleavage. It delves into the mechanistic rationale behind each method, offers field-proven insights to overcome common obstacles, and provides detailed, step-by-step protocols to ensure reproducible success in the laboratory.

Introduction: The Challenge of Deprotecting Benzyloxypyridines

The benzyl ether is a workhorse protecting group in organic synthesis, stable to a wide array of acidic, basic, and organometallic conditions.[4][5] Its removal is typically achieved via palladium-catalyzed hydrogenolysis, a method prized for its mildness and clean byproducts (toluene).[5] However, when applied to substrates like 5-(benzyloxy)pyridine-2-carbaldehyde, two primary challenges arise:

-

Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the surface of palladium catalysts.[6] This interaction blocks the active sites required for hydrogen activation and substrate binding, often leading to sluggish or completely stalled reactions.[6][7]

-

Chemoselectivity: The aldehyde group is susceptible to reduction under hydrogenolysis conditions, potentially leading to the formation of the corresponding alcohol (5-hydroxy-2-(hydroxymethyl)pyridine) or even complete reduction to a methyl group.

This guide provides strategies and protocols to navigate these challenges effectively, enabling high-yielding and clean deprotection.

Figure 1: Overview of key deprotection strategies for 5-(benzyloxy)pyridine-2-carbaldehyde.

Method 1: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most direct method for cleaving a benzyl ether. The reaction involves the use of molecular hydrogen (H₂) and a heterogeneous palladium catalyst, typically palladium on activated carbon (Pd/C).[5]

Mechanistic Insight and Overcoming Catalyst Poisoning

The reaction occurs on the catalyst surface where H₂ is dissociatively adsorbed, forming palladium hydride species.[5] The benzyl ether is then cleaved by these active hydrogen species. The key to success with pyridine-containing substrates is to prevent the nitrogen lone pair from binding to the palladium. This is most effectively achieved by protonating the nitrogen with an acid. The resulting pyridinium salt has a greatly diminished capacity for catalyst coordination.[6]

-

Acidic Additives: Using a protic solvent like ethanol or methanol containing a catalytic amount of a strong acid (e.g., HCl) or using acetic acid as the solvent can effectively protonate the pyridine.[6][8]

-

Catalyst Selection: Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is often more effective than standard Pd/C for substrates containing basic nitrogen groups, as it tends to be more resistant to poisoning.[6][8]

Figure 2: Mitigation of palladium catalyst poisoning by protonation of the pyridine nitrogen.

Protocol: Hydrogenolysis using Pd/C with HCl

Materials:

-

5-(Benzyloxy)pyridine-2-carbaldehyde

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (EtOH), absolute

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen (H₂) gas balloon or supply

-

Diatomaceous earth (e.g., Celite®)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

In a round-bottom flask suitable for hydrogenation, dissolve 5-(benzyloxy)pyridine-2-carbaldehyde (1.0 eq) in ethanol (approx. 0.1 M concentration).

-

Add 10% Pd/C catalyst (10 mol % Pd). Safety Note: Pd/C can be pyrophoric; handle with care under an inert atmosphere if dry.

-

Add 2-3 drops of concentrated HCl to the stirred suspension.

-

Seal the flask, and carefully evacuate the atmosphere and backfill with H₂ gas. Repeat this cycle three times.

-

Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the reaction vigorously at room temperature (20-25 °C).

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Upon completion, carefully vent the H₂ atmosphere and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and carefully neutralize with saturated NaHCO₃ solution.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 5-hydroxypyridine-2-carbaldehyde. Purify by column chromatography if necessary.

Method 2: Catalytic Transfer Hydrogenation

Transfer hydrogenation is an operationally simpler and often milder alternative that avoids the need for pressurized hydrogen gas.[9] Instead, a hydrogen donor molecule is used to generate hydrogen in situ on the catalyst surface.[4][9] This method can offer better chemoselectivity, reducing the risk of aldehyde over-reduction.[9]

Rationale and Common Hydrogen Donors

The mechanism is similar to catalytic hydrogenolysis, but the source of hydrogen is a stable, liquid organic molecule. This can moderate the reactivity and availability of hydrogen on the catalyst surface.

-

Ammonium Formate (HCO₂NH₄): A widely used, inexpensive, and efficient hydrogen donor.

-

Formic Acid (HCO₂H): Also effective, though it may require a higher catalyst loading.[4][9]

-

1,4-Cyclohexadiene: A neutral donor that can be useful when acidic or basic conditions must be avoided.[4]

Protocol: Transfer Hydrogenation using Ammonium Formate

Materials:

-

5-(Benzyloxy)pyridine-2-carbaldehyde

-

10% Palladium on Carbon (Pd/C)

-

Ammonium Formate (HCO₂NH₄)

-

Methanol (MeOH)

-

Diatomaceous earth

Procedure:

-

To a solution of 5-(benzyloxy)pyridine-2-carbaldehyde (1.0 eq) in methanol (0.1-0.2 M), add 10% Pd/C (10-20 mol % Pd).

-

To this stirred suspension, add ammonium formate (3-5 eq) in a single portion.

-

Heat the reaction mixture to reflux (approx. 65 °C) and monitor by TLC. The reaction is often complete within 30-90 minutes.

-

Cool the reaction to room temperature.

-

Filter the mixture through a pad of diatomaceous earth, washing thoroughly with methanol.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be partitioned between water and ethyl acetate. The organic layer is then washed, dried, and concentrated as described in Protocol 2.2 to afford the product.

Method 3: Lewis Acid-Mediated Cleavage

For substrates containing functional groups that are sensitive to reduction (e.g., alkenes, alkynes, nitro groups), Lewis acid-mediated cleavage provides a non-reductive alternative.[8] Boron tribromide (BBr₃) and boron trichloride (BCl₃) are powerful reagents for cleaving aryl ethers.[8][10]

Mechanistic Considerations

The cleavage proceeds through the coordination of the Lewis acidic boron atom to the ether oxygen.[8] This activates the C-O bond, facilitating nucleophilic attack by a bromide or chloride ion at the benzylic carbon, releasing the phenolate and benzyl bromide.[11]

Key Considerations:

-

Stoichiometry: The reaction requires at least one equivalent of the Lewis acid per ether group.

-

Anhydrous Conditions: BBr₃ and BCl₃ react violently with protic solvents and moisture; the reaction must be performed under strictly anhydrous conditions.[10]

-

Workup: The workup is critical for removing boron salts. Quenching with methanol is effective, as it forms volatile trimethyl borate which can be removed under reduced pressure.[12]

Protocol: Deprotection using Boron Tribromide (BBr₃)

Sources

- 1. Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Formyl-5-hydroxypyridine | [frontierspecialtychemicals.com]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. atlanchimpharma.com [atlanchimpharma.com]

- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. reddit.com [reddit.com]

The Versatile Role of 5-(Benzyloxy)pyridine-2-carbaldehyde in the Synthesis of Novel Heterocyclic Scaffolds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug discovery.[3][4] A particularly valuable derivative, 5-(benzyloxy)pyridine-2-carbaldehyde, has emerged as a versatile building block for the synthesis of a diverse array of heterocyclic compounds, including potent kinase inhibitors for cancer therapy.[5][6] The strategic placement of the benzyloxy and carbaldehyde functionalities allows for a wide range of chemical transformations, making it a key starting material for constructing complex molecular architectures.

This comprehensive guide provides an in-depth exploration of the applications of 5-(benzyloxy)pyridine-2-carbaldehyde in heterocyclic synthesis. Moving beyond a simple recitation of procedures, this document delves into the causality behind experimental choices, offering field-proven insights for researchers at the forefront of chemical synthesis and drug development.

Core Synthetic Strategies and Mechanistic Insights

The reactivity of 5-(benzyloxy)pyridine-2-carbaldehyde is dominated by the electrophilic nature of the aldehyde group, which readily participates in a variety of condensation and cyclization reactions. The benzyloxy group, while often serving as a protecting group for the 5-hydroxy functionality, also influences the electronic properties of the pyridine ring. The following sections detail key synthetic transformations and provide validated protocols for their execution.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.[7] This reaction, when applied to 5-(benzyloxy)pyridine-2-carbaldehyde, provides a straightforward route to α,β-unsaturated compounds that are valuable intermediates for the synthesis of more complex heterocycles and bioactive molecules, including kinase inhibitors.[6][8]

The choice of catalyst and reaction conditions can significantly impact the efficiency and outcome of the condensation. While traditional methods often employ bases like piperidine or pyridine, greener and more efficient protocols have been developed.[9][10]

Protocol 1: Catalyst-Free Knoevenagel Condensation in an Aqueous-Ethanolic System

This protocol is adapted from a facile, environmentally benign method for the Knoevenagel condensation of pyridinecarbaldehydes.[10]

Materials:

-

5-(Benzyloxy)pyridine-2-carbaldehyde

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

Procedure:

-

In a round-bottom flask, dissolve 5-(benzyloxy)pyridine-2-carbaldehyde (1 equivalent) in a 1:1 mixture of ethanol and water.

-

Add the active methylene compound (1.1 equivalents) to the solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.

-

If no precipitation occurs, reduce the volume of the solvent under reduced pressure and cool the mixture to induce crystallization.

-

Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure product.

Causality of Experimental Choices:

-

Catalyst-Free: The inherent reactivity of the pyridine nitrogen can be sufficient to catalyze the reaction, eliminating the need for an external catalyst and simplifying the work-up procedure.[10]

-

Aqueous-Ethanolic System: This solvent system is not only environmentally friendly but also facilitates the dissolution of the reactants and, in many cases, the precipitation of the product upon formation.

Wittig Reaction: Olefination for Diverse Scaffolds

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[11][12] By reacting 5-(benzyloxy)pyridine-2-carbaldehyde with a suitable phosphorus ylide (Wittig reagent), a variety of vinyl-substituted pyridines can be prepared. These products can serve as precursors for further functionalization or as key components of larger molecular frameworks.

Protocol 2: Solvent-Free Wittig Reaction

This protocol is based on a green chemistry approach that minimizes the use of organic solvents.[5]

Materials:

-

5-(Benzyloxy)pyridine-2-carbaldehyde

-

Wittig reagent (e.g., (carboxymethylene)triphenylphosphorane)

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a conical reaction vial equipped with a magnetic stir vane, add 5-(benzyloxy)pyridine-2-carbaldehyde.

-

While stirring, add the solid Wittig reagent (1.1 equivalents).

-

Continue stirring the mixture at room temperature for 15-30 minutes. The reaction is often accompanied by a visible change in the consistency of the mixture.

-

Monitor the reaction by TLC (e.g., using a 10% ethyl acetate/hexanes mobile phase) to confirm the consumption of the aldehyde.

-

Add hexanes to the reaction vial and stir vigorously to extract the product.

-

Filter the hexane solution through a pipette plugged with cotton into a clean, pre-weighed conical vial.

-

Repeat the extraction of the solid byproduct with a second portion of hexanes and combine the filtrates.

-

Evaporate the hexanes under a stream of nitrogen or on a hot plate to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Causality of Experimental Choices:

-

Solvent-Free: The liquid aldehyde acts as a pseudo-solvent, allowing the reaction to proceed without the need for an additional organic solvent, which aligns with the principles of green chemistry.[5]

-

Hexane Extraction: Hexane is used to selectively dissolve the less polar alkene product, leaving the more polar triphenylphosphine oxide byproduct as a solid, simplifying the initial purification.

Imine Formation: A Gateway to Fused Heterocycles

The formation of an imine (Schiff base) through the condensation of an aldehyde with a primary amine is a fundamental transformation in organic synthesis.[13][14] Imines derived from 5-(benzyloxy)pyridine-2-carbaldehyde are valuable intermediates that can undergo subsequent cyclization reactions to form a variety of fused heterocyclic systems, such as imidazopyridines and pyrazolopyridines.[4][13]

Protocol 3: Acetic Acid Catalyzed Imine Formation

This is a general and robust protocol for the synthesis of imines.[13]

Materials:

-